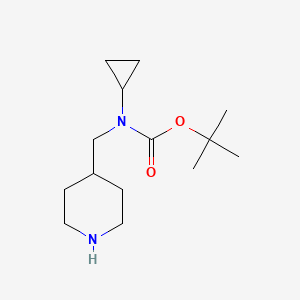

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Description

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a carbamic acid derivative featuring a tert-butyl ester group, a piperidin-4-ylmethyl moiety, and a cyclopropyl substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research as a protected intermediate for amine functionalities. Its tert-butyl ester group enhances stability during synthetic processes, preventing premature hydrolysis or undesired reactivity .

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(12-4-5-12)10-11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZLTZLIYDMLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCNCC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

Procedure :

-

Starting Material : 1-Benzylpiperidin-4-one is reacted with ammonia in the presence of Raney nickel under hydrogen pressure.

-

Reaction Conditions : 50–60°C, 30–40 psi H₂, 8–12 hours.

-

Intermediate : 1-Benzylpiperidin-4-amine (yield: 85–90%).

-

Deprotection : Benzyl group removal via hydrogenolysis (Pd/C, H₂, ethanol) yields piperidin-4-amine.

Advantages : High yield, scalability, and compatibility with subsequent functionalization.

Palladium-Catalyzed Cyclization

Procedure :

-

Substrate : Aziridine derivatives undergo [3+3] cycloaddition with trimethylenemethane (TMM) complexes.

-

Catalyst : Pd(PPh₃)₄ (5 mol%) in THF at 0°C to rt.

Applications : Useful for introducing stereochemical complexity early in the synthesis.

Cyclopropane Group Installation

The cyclopropyl moiety is introduced via two primary methods:

Cyclopropanation of Alkenes

Procedure :

Coupling Reactions

Procedure :

-

Buchwald–Hartwig Amination : Cyclopropylamine is coupled with bromo-piperidine intermediates using Pd₂(dba)₃/Xantphos.

Carbamate Protection

The tert-butyl carbamate group is introduced via carbamate formation or transesterification.

Boc Protection of Amines

Procedure :

-

Reagents : Piperidin-4-ylmethyl-cyclopropylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

-

Conditions : 0°C to rt, 4–6 hours, triethylamine as base (yield: 85–95%).

Mechanism : Nucleophilic attack of the amine on Boc₂O, followed by elimination of CO₂ and tert-butanol.

Transesterification

Procedure :

-

Substrate : Methyl or ethyl carbamate derivatives react with tert-butanol in the presence of acid catalysts (e.g., H₂SO₄).

-

Conditions : Reflux, 12–18 hours (yield: 60–70%).

Integrated Synthetic Routes

Two representative pathways are detailed below:

Pathway A: Sequential Reductive Amination and Boc Protection

Pathway B: Palladium-Mediated Cyclization and Coupling

Critical Analysis of Methodologies

-

Pathway A offers higher yields (average 85%) but requires handling explosive reagents (CH₂I₂).

-

Pathway B avoids hazardous steps but involves costly palladium catalysts and lower overall yields (60–70%).

-

Side Reactions : Over-Boc protection and cyclopropane ring opening are common issues, mitigated by strict temperature control.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or organic solvent, often under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as primary or secondary amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The tert-butyl ester group is a common motif in synthetic chemistry. Below is a comparison of key analogues:

Table 1: Comparison of Structural and Functional Properties

Thermal and Chemical Stability

Thermal Degradation Pathways :

Tert-butyl esters undergo thermal cleavage via two primary mechanisms:- Oxidative Degradation : Observed in poly(methyl methacrylate) (MA20), leading to volatile byproducts and requiring higher activation energy (125 kJ/mol) .

- Anhydride Formation : In poly(acrylate) (A20), tert-butyl ester cleavage releases isobutene and forms cyclic anhydrides at lower activation energy (116 kJ/mol) .

This compound likely follows similar degradation pathways due to its tert-butyl ester group, though steric hindrance from the cyclopropyl and piperidine groups may slow decomposition compared to linear analogues.

- Reactivity: The carbamate group in the compound offers greater resistance to hydrolysis than standard esters, making it suitable for stepwise synthesis.

Biological Activity

Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CPC) is a synthetic compound characterized by its unique structural features, which include a piperidine ring, a cyclopropyl group, and a tert-butyl ester of carbamic acid. This article explores the biological activity of CPC, focusing on its pharmacological potential, mechanisms of action, and related studies.

Chemical Structure and Properties

CPC has the molecular formula C₁₄H₂₆N₂O₂ and a CAS number of 877858-56-5. The compound's structure contributes to its physicochemical properties, making it an interesting candidate for various biological applications. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors and other biological targets.

Biological Activity Overview

CPC exhibits a range of biological activities that can be categorized into several key areas:

- Neuroactive Properties : Due to the piperidine structure, CPC may interact with neurotransmitter receptors or transporters, potentially influencing neurological functions.

- Antimicrobial Effects : Preliminary studies suggest that CPC may possess antimicrobial properties, although specific mechanisms and efficacy require further investigation.

- Potential Anticancer Activity : Similar piperidine derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells and inhibiting key signaling pathways . CPC's structural characteristics may enhance its interaction with cancer-related targets.

The mechanisms underlying the biological activity of CPC are likely multifaceted:

- Receptor Interaction : The piperidine moiety may facilitate binding to various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and survival in cancer contexts .

- Inhibition of Enzymatic Activity : Compounds structurally related to CPC have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system .

- Signal Transduction Modulation : CPC may influence intracellular signaling pathways, potentially altering cell fate decisions in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand CPC's unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Piperidinyl Butyric Acid | C₁₃H₁₉N | Known for neuroprotective effects |

| Cyclopropylamine | C₇H₁₂N | Exhibits strong antimicrobial properties |

| Tert-butyl Carbamate | C₉H₁₉N₂O₂ | Commonly used as a protecting group in synthesis |

The uniqueness of CPC lies in its specific combination of functional groups that may confer distinct biological activities not observed in similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to CPC:

- Neuroprotective Studies : Research indicates that piperidine derivatives can modulate neurotransmitter systems, leading to potential neuroprotective effects against neurodegenerative diseases .

- Cancer Therapeutics : A study demonstrated that certain piperidine-based compounds showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . This suggests that CPC may also have similar anticancer potential.

- Antimicrobial Activity : Initial screenings have indicated that derivatives similar to CPC exhibit varying degrees of antimicrobial activity, warranting further exploration into their mechanisms and effectiveness against specific pathogens.

Q & A

What are the recommended synthetic routes for Cyclopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized for yield and purity?

Basic Synthesis Approach : A three-step synthesis involving Suzuki coupling (e.g., using 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) followed by hydrogenation has been reported, yielding the target compound with moderate efficiency .

Advanced Optimization : Catalytic systems (e.g., palladium catalysts for Suzuki coupling), solvent polarity (e.g., THF or DMF), and temperature control (50–80°C) significantly impact yield. Industrial-scale methods suggest using flow chemistry to enhance reproducibility and reduce side reactions .

How can researchers ensure the structural integrity and purity of this compound during synthesis?

Basic Characterization : Employ NMR (¹H/¹³C) to confirm the tert-butyl carbamate group (e.g., δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ ~3.0–3.5 ppm). LC-MS or HPLC (C18 column, acetonitrile/water gradient) can assess purity (>95%) .

Advanced Analysis : High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide unambiguous structural confirmation. For trace impurities, use tandem MS/MS to identify byproducts from incomplete coupling or oxidation .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong acids/bases to prevent decomposition into hazardous intermediates (e.g., isocyanates) .

Advanced Hazard Mitigation : Monitor airborne particulates via real-time gas detection. Store under nitrogen at 2–8°C to prevent hygroscopic degradation. Spill protocols include neutralization with inert adsorbents (e.g., vermiculite) .

How does the stability of this compound vary under different pH conditions, and what implications does this have for experimental design?

Basic Stability Profile : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes rapidly in acidic (pH <4) or alkaline (pH >10) conditions, releasing cyclopropyl-piperidinyl intermediates .

Advanced Implications : In drug discovery assays, use phosphate-buffered saline (pH 7.4) to mimic physiological conditions. For long-term storage, lyophilize in amber vials to avoid light- or moisture-induced degradation .

What strategies can be employed to resolve contradictions in reported biological activities of this compound across studies?

Basic Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Advanced Analysis : Perform meta-analyses to identify confounding factors (e.g., impurity profiles, solvent effects). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing false positives from assay artifacts .

What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound in medicinal chemistry applications?

Basic Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs or kinases. DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potentials .

Advanced Simulations : Molecular dynamics (MD) simulations (GROMACS) over 100+ ns reveal conformational stability in lipid bilayers. QM/MM hybrid models elucidate reaction pathways for carbamate hydrolysis .

How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

Basic Screening : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC₅₀ values .

Advanced Predictive Tools : Apply read-across models using structurally similar carbamates (e.g., tert-butyl piperidine derivatives) to infer biodegradation rates. Quantitative structure-activity relationship (QSAR) tools like EPI Suite predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.